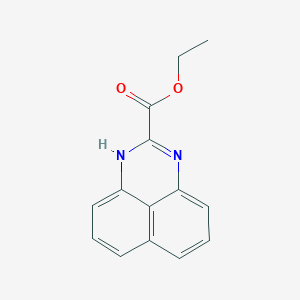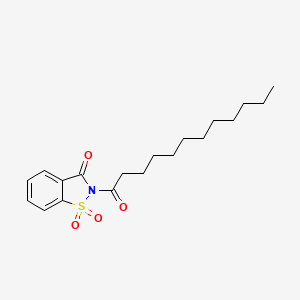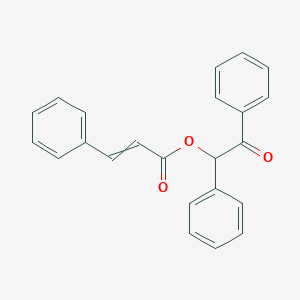
2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester typically involves esterification reactions. One common method is the reaction of 2-propenoic acid with 2-oxo-1,2-diphenylethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
科学研究应用
2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that interact with specific pathways. The phenyl groups may enhance the compound’s binding affinity to target sites, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Known for its use in flavor and fragrance industries.
2-Propenoic acid, 3-phenyl-, pentyl ester: Used in the synthesis of polymers and resins.
2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester: Investigated for its potential in pharmaceuticals.
Uniqueness
2-Propenoic acid, 3-phenyl-, 2-oxo-1,2-diphenylethyl ester is unique due to the presence of the oxo group and the specific arrangement of phenyl groups, which confer distinct reactivity and properties compared to other similar esters.
属性
CAS 编号 |
105887-23-8 |
|---|---|
分子式 |
C23H18O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
(2-oxo-1,2-diphenylethyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H18O3/c24-21(17-16-18-10-4-1-5-11-18)26-23(20-14-8-3-9-15-20)22(25)19-12-6-2-7-13-19/h1-17,23H |
InChI 键 |
GMIIBLUETWDOTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


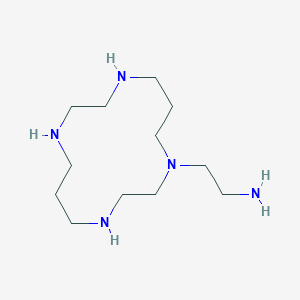
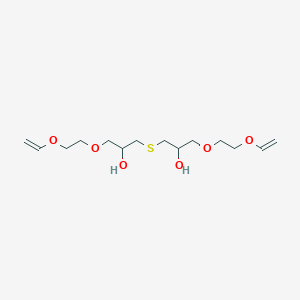
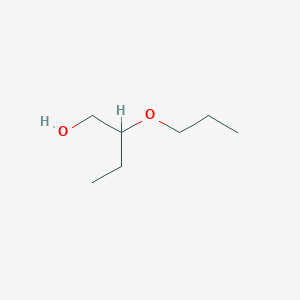
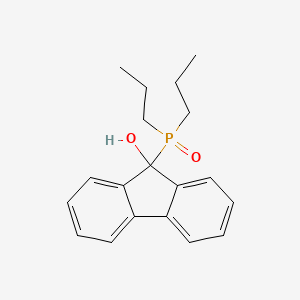
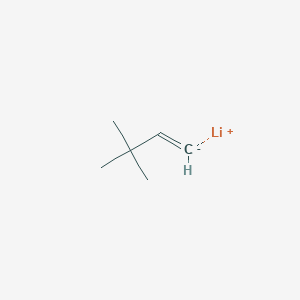
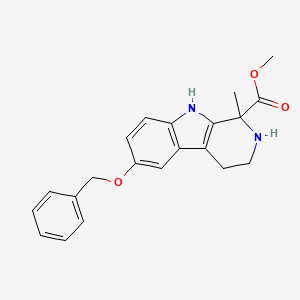
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)

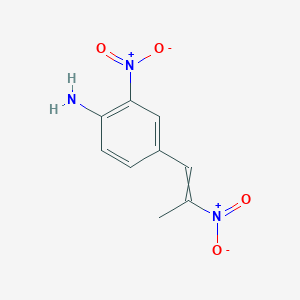

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
